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Compound of Interest

Compound Name: 2-Hydroxycyclohexan-1-one

cat. No.: B145642

An In-depth Technical Guide to the Chemical Properties and Applications of 2-
Hydroxycyclohexan-1-one

Authored by a Senior Application Scientist
Abstract

2-Hydroxycyclohexan-1-one (CAS No. 533-60-8), also known as Adipoin, is a cyclic a-
hydroxy ketone of significant interest in synthetic and medicinal chemistry. Its bifunctional
nature, comprising both a secondary alcohol and a ketone within a six-membered aliphatic ring,
renders it a versatile building block for complex molecular architectures. This guide provides an
in-depth exploration of its chemical properties, spectroscopic profile, synthesis, and reactivity.
We will delve into field-proven experimental protocols and the causal logic behind synthetic
strategies, offering researchers, scientists, and drug development professionals a
comprehensive technical resource for leveraging this compound in their work.

Molecular Identity and Physicochemical Properties

The unique arrangement of functional groups in 2-hydroxycyclohexan-1-one governs its
physical properties and chemical behavior. The presence of both a hydrogen bond donor (-OH)
and acceptor (C=0, -OH) contributes to its solubility in a range of solvents.[1]

Chemical Identifiers
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Identifier Value Source

CAS Number 533-60-8 [11[2][3]

Molecular Formula CeH1002 [1112]14]

Molecular Weight 114.14 g/mol [4]15]

IUPAC Name 2-hydroxycyclohexan-1-one [51[6]
Adipoin, 2-Hydroxy-1-

Synonyms P Y Y [11[3]
cyclohexanone
InChl=1S/C6H1002/c7-5-3-1-

InChl [1][5]
2-4-6(5)8/h5,7H,1-4H2
ODZTXUXIYGJILMC-

InChlKey [1][5][6]
UHFFFAOYSA-N

SMILES ClCCC(=0)C(C1)O [5]

Physical Properties

Property Value Source

Appearance Colorless to pale yellow liquid [1]

Odor Distinctive [1]

- Soluble in water and organic

Solubility [1]
solvents

lonization Energy 9.70 eV [3]

Structural Insight: Keto-Enol Tautomerism

Like other 1,2-dicarbonyl compounds, 2-hydroxycyclohexan-1-one exists in equilibrium with

its enol tautomer, 2-hydroxycyclohex-2-en-1-one. This equilibrium is fundamental to its

reactivity. The enol form is stabilized by the formation of a conjugated system and a strong

intramolecular hydrogen bond, creating a stable pseudo-six-membered ring.[7] While the keto

form is typically favored for simple ketones, the stabilization afforded to the enol tautomer in
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this system makes it a significant and reactive species, particularly under acidic or basic
conditions.[8][9]

Caption: Keto-enol equilibrium of 2-hydroxycyclohexan-1-one.

Spectroscopic Characterization

Elucidation of the structure of 2-hydroxycyclohexan-1-one and its derivatives relies on a
combination of spectroscopic techniques. The data presented below are predicted values
based on the known structure and analysis of similar compounds, providing a benchmark for
experimental verification.[10][11]

Predicted *H NMR
Data (CDCls, 400

MHz)
Chemical Shift (d) o ) )
Multiplicity Integration Assignment
ppm
~4.0-3.8 m 1H CH-OH
~3.5 (variable) brs 1H -OH
~2.5-2.3 m 2H CH:z adjacent to C=0
~2.1-1.6 m 4H Other ring CH2

Predicted *C NMR Data (CDCls, 100 MHz)

Chemical Shift () ppm Assignment

~208 C=0 (Ketone)

~75 CH-OH

~38 CH:z adjacent to C=0
~28 Other ring CH2

~24 Other ring CHz
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Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Frequency (cm™1) Functional Group Assignment
~3400 (broad) O-H stretch (alcohol)

~2940, ~2860 C-H stretch (aliphatic)

~1715 (strong) C=0 stretch (ketone)

~1050 C-O stretch (secondary alcohol)

Mass Spectrometry

The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M*) at
m/z = 114. Key fragmentation patterns arise from the loss of water (H20) and cleavage of the
cyclohexane ring. The NIST Mass Spectrometry Data Center provides reference spectra for
this compound.[12]

Protocol: General Spectroscopic Analysis

This protocol outlines the standard procedure for obtaining the spectroscopic data described
above. The causality behind these steps is to ensure a pure, sufficiently concentrated sample
in a non-interfering medium for accurate spectral acquisition.

o Sample Preparation: Dissolve approximately 15-20 mg of purified 2-hydroxycyclohexan-1-
one in 0.6 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane
(TMS) as an internal standard (6 = 0.00 ppm) for NMR analysis.[11]

 NMR Spectroscopy: Acquire *H and 13C NMR spectra on a 400 MHz (or higher)
spectrometer. The choice of a high-field spectrometer is to achieve better signal resolution.
[10]

e FTIR Spectroscopy: Place a drop of the neat liquid sample between two potassium bromide
(KBr) plates to form a thin film. Record the IR spectrum from 4000 cm~?* to 400 cm~2. This
"neat" method is simple and avoids solvent interference.[11]
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e Mass Spectrometry: Introduce the sample into an electron ionization (El) mass spectrometer
to obtain the mass spectrum.[10]

Synthesis of 2-Hydroxycyclohexan-1-one

Multiple synthetic pathways exist, each with distinct advantages regarding yield, scalability, and
environmental impact. The choice of method often depends on the available starting materials
and desired purity.

Starting Materials
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Caption: Key synthetic routes to 2-hydroxycyclohexan-1-one.

Key Synthetic Strategies

o Chemoselective Reduction of 1,2-Cyclohexanedione: This is a high-yielding route where one
of the two ketone groups is selectively reduced. Catalytic hydrogenation using Raney nickel
or platinum oxide catalysts provides excellent yields of 85—-95%.[6] The selectivity is driven

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pdf.benchchem.com/81/Spectroscopic_and_Synthetic_Profile_of_2_Hydroxy_phenyl_methyl_cyclohexanone_A_Technical_Guide.pdf
https://www.benchchem.com/product/b145642?utm_src=pdf-body
https://www.benchchem.com/product/b145642?utm_src=pdf-body-img
https://www.benchchem.com/product/b145642?utm_src=pdf-body
https://www.benchchem.com/product/b145642
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

by the catalyst's ability to coordinate to one carbonyl group, facilitating hydride delivery
before the second can react.

o Oxidation of 1,2-Cyclohexanediol: A classic and effective laboratory-scale method involves
the Jones oxidation. Chromium trioxide (CrOs) in sulfuric acid selectively oxidizes one of the
secondary hydroxyl groups to a ketone, yielding the target compound with 60-75% efficiency.

[6]

e From Cyclohexanone via Bromination-Hydrolysis: An industrially relevant process involves
the bromination of cyclohexanone to form 2-bromo-cyclohexanone. Crucially, this
intermediate is not isolated but is hydrolyzed in situ using an alkaline compound at a pH
above 7.5.[13] This one-pot approach is advantageous as it avoids handling the
lachrymatory and toxic 2-halocyclohexanone intermediate.

Experimental Protocol: Synthesis via Bromination-
Hydrolysis

This protocol is adapted from established industrial processes and demonstrates a robust
method for preparing 2-hydroxycyclohexan-1-one from cyclohexanone.[13]

e Reaction Setup: In a reaction vessel equipped with stirring, a cooling jacket, and pH
monitoring, charge an aqueous medium. Cool the vessel to 15-25°C.

e Bromination: Add cyclohexanone to the vessel. Prepare the brominating agent by creating a
stoichiometrically equivalent mixture of an alkali halogenate (e.g., sodium chlorate) and
hydrobromic acid.

o Controlled Addition: Add the brominating agent to the cyclohexanone mixture while
vigorously stirring. The reaction is exothermic; maintain the temperature below 40°C and the
pH between 0 and 2.[13] The acidic pH is critical for the formation of the active brominating
species.

o Hydrolysis: Once the bromination is complete (monitored by TLC or GC), raise the pH of the
reaction mixture to between 8 and 10 by adding a suitable alkaline compound (e.g., sodium
hydroxide solution).
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e Reaction Completion: Heat the mixture to 45-55°C and stir until the hydrolysis of the 2-
bromo-cyclohexanone intermediate is complete.[13] The elevated temperature and basic pH
facilitate the SN2 displacement of the bromide by hydroxide.

o Workup: Cool the reaction mixture and neutralize it to pH 7 with a dilute acid (e.g., HCI). The
resulting agueous solution contains 2-hydroxycyclohexan-1-one, which can be extracted
with an organic solvent (e.qg., ethyl acetate) and purified by distillation or chromatography.

Chemical Reactivity and Applications

The dual functionality of 2-hydroxycyclohexan-1-one makes it a valuable precursor in
numerous chemical transformations.

Reactions at the Hydroxyl and Ketone Centers

o Hydroxyl Group Reactions: The secondary alcohol can undergo standard reactions such as
esterification and etherification, allowing for the introduction of various functional groups.[6]

o Ketone Group Reactions: The ketone is susceptible to nucleophilic attack and can participate
in reactions like aldol condensations to form new carbon-carbon bonds. For instance, a
crossed-aldol condensation with acetone can yield 2-hydroxy-2-acetonylcyclohexanone.[6]

Role in Advanced Synthesis

2-Hydroxycyclohexan-1-one serves as a key starting material for more complex molecules.
e |tis a documented precursor for the synthesis of pyrocatechol.[6]

e Itis used to prepare tetrahydrocarbazole compounds, which are important scaffolds in
medicinal chemistry.[6]

e |ts structure is a substrate of interest in the development and study of asymmetric oxidation
reactions, particularly in catalysis research.[6]

Significance in Drug Development and Biological
Studies
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While not a drug itself, the 2-hydroxycyclohexan-1-one scaffold is relevant to drug discovery.
The cyclohexane ring is a common motif in pharmaceuticals, providing a rigid framework for
orienting functional groups. The ability to functionalize both the hydroxyl and ketone positions
makes it an attractive starting point for generating libraries of compounds for screening.
Furthermore, its identification as a metabolite in the bacterial degradation of cyclohexanol
highlights its role in biochemical pathways and provides insight into microbial metabolism.[6]

Safety and Handling

2-Hydroxycyclohexan-1-one is classified as a hazardous chemical and requires careful
handling to minimize risk.

~HS H | Classificati

Pictogram(s) Hazard Statements

H228: Flammable solid[5] H315: Causes skin
irritation[5] H319: Causes serious eye
irritation[5] H335: May cause respiratory

irritation[5]

Handling and Storage Recommendations

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[14]

o Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation, such as
a chemical fume hood.[14]

o Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition. Use non-
sparking tools and explosion-proof equipment.[14][15]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
locked up.[14]

o Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong
reducing agents.[14]
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Conclusion

2-Hydroxycyclohexan-1-one is a cornerstone intermediate with a rich chemical profile. Its
value lies in the strategic placement of two reactive functional groups on a stable aliphatic ring.
A thorough understanding of its properties, spectroscopic signatures, and synthetic routes—as
detailed in this guide—is essential for chemists aiming to exploit its potential in areas ranging
from industrial synthesis to the discovery of novel therapeutics. Its continued application in
methodology development, catalysis, and biological studies underscores its importance in the
chemical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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